molecular formula C11H13NO2 B13946216 4-[(Z)-Butylideneamino]benzoic acid CAS No. 781658-42-2

4-[(Z)-Butylideneamino]benzoic acid

Cat. No.: B13946216
CAS No.: 781658-42-2
M. Wt: 191.23 g/mol
InChI Key: CTXTUTXWVIRAPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Z)-Butylideneamino]benzoic acid is a benzoic acid derivative featuring a butylideneamino (-N=CH-C₃H₇) substituent at the para position of the aromatic ring. The Z-configuration of the imine group (CH=N) indicates that the substituents on the nitrogen and adjacent carbon are on the same side, influencing its stereochemical and electronic properties. This compound is synthesized via Schiff base formation, typically by condensing 4-aminobenzoic acid with butyraldehyde under acidic conditions (e.g., glacial acetic acid in ethanol), followed by refluxing and recrystallization .

Its crystallographic characterization often employs tools like SHELX or SIR97 for structure determination and refinement .

Properties

CAS No.

781658-42-2

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-(butylideneamino)benzoic acid

InChI

InChI=1S/C11H13NO2/c1-2-3-8-12-10-6-4-9(5-7-10)11(13)14/h4-8H,2-3H2,1H3,(H,13,14)

InChI Key

CTXTUTXWVIRAPJ-UHFFFAOYSA-N

Canonical SMILES

CCCC=NC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Z)-Butylideneamino]benzoic acid typically involves the condensation reaction between 4-aminobenzoic acid and butyraldehyde. The reaction is carried out under mild conditions, often in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the Schiff base.

Industrial Production Methods: In an industrial setting, the production of 4-[(Z)-Butylideneamino]benzoic acid can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction mixture is continuously fed into the reactor, where it undergoes the condensation reaction, and the product is continuously collected.

Chemical Reactions Analysis

Types of Reactions: 4-[(Z)-Butylideneamino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids and other oxidized products.

    Reduction: Formation of primary amines and aldehydes.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

4-[(Z)-Butylideneamino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(Z)-Butylideneamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs of 4-[(Z)-Butylideneamino]benzoic acid include derivatives with varying substituents on the benzylideneamino group. These modifications significantly alter physicochemical and biological properties:

Compound Name Substituent Key Properties
4-(4-Nitrobenzylideneamino)benzoic acid -NO₂ at para position Electron-withdrawing nitro group increases acidity (pKa ~2.5–3.0) and UV λmax (267–341 nm) due to extended conjugation .
4-[4-(Dimethylaminobenzylidene)amino]benzoic acid -N(CH₃)₂ at para position Electron-donating dimethylamino group reduces acidity (pKa ~4.5–5.0) and shifts UV λmax to lower energy (267–341 nm) .
4-(Sulfooxy)benzoic acid -OSO₃H at ortho/para positions Sulfate ester enhances water solubility and acts as a prodrug for antifouling agents; positional isomers (o-, p-) show distinct MS/MS fragmentation (e.g., m/z 153 for o-sulfooxy) .
4-(Methoxy-d₃)-benzoic acid -OCD₃ at para position Isotopically labeled for precise quantification in lignin analysis via HS-ID GC-MS; deuterium substitution minimizes measurement errors .

Spectral and Physical Properties

  • UV-Vis Spectroscopy: Nitro-substituted analogs exhibit higher molar absorptivity (εmax ~0.9 at 267 nm) compared to dimethylamino derivatives (εmax ~0.4 at 341 nm) due to stronger electron transitions . Sulfated derivatives (e.g., 4-(sulfooxy)benzoic acid) show distinct MS/MS patterns, such as m/z 189 (loss of COOH) and m/z 153 (loss of SO₃H) .
  • Solubility :

    • Sulfated and hydroxylated analogs (e.g., zosteric acid) demonstrate enhanced aqueous solubility (>50 mg/mL) compared to hydrophobic alkylidene derivatives (<10 mg/mL in water) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.